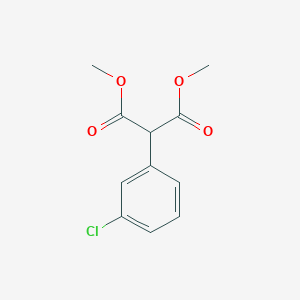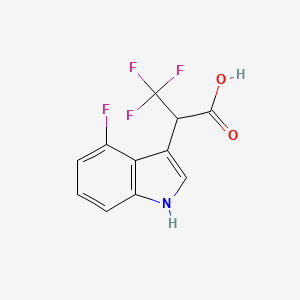
3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-YL)propanoic acid, also known as TFIPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone that regulates plant growth and development. TFIPA is a synthetic analog of IAA that has been modified to enhance its stability and potency.
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-YL)propanoic acid: is utilized in medicinal chemistry for the design and synthesis of new drug candidates. Its structure, featuring both trifluoromethyl and indole groups, makes it a valuable precursor in creating compounds with potential therapeutic effects. The fluorine atoms significantly influence the biological activity of molecules, often increasing their metabolic stability and bioavailability .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound serves as an inhibitor in enzyme studies. The fluorine atoms can mimic the hydrogen bonding characteristics of hydroxyl groups, allowing researchers to investigate enzyme-substrate interactions and enzyme inhibition mechanisms. This is particularly useful in the study of enzymes that are targets for drug development .
Pharmacology: Pharmacokinetic Modulation
Pharmacologists explore 3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-YL)propanoic acid for its ability to modulate pharmacokinetic properties of pharmaceuticals. The trifluoromethyl group can alter the distribution, metabolism, and excretion of drugs, potentially leading to improved efficacy and reduced side effects .
Organic Synthesis: Building Block for Complex Molecules
This compound is a versatile building block in organic synthesis. It can undergo various chemical reactions to form complex molecules with diverse functional groups. Its reactivity with different reagents enables the synthesis of a wide range of organic compounds, which can be further used in different fields of chemical research .
Chemical Engineering: Process Optimization
In chemical engineering, 3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-YL)propanoic acid is studied for process optimization. Its unique chemical properties require careful handling and precise conditions during synthesis. Research in this area focuses on developing efficient, scalable, and environmentally friendly processes for its production .
Materials Science: Fluorinated Compound Applications
Materials scientists investigate the use of fluorinated compounds like this one in the development of new materials. The presence of fluorine can impart desirable properties such as resistance to solvents, acids, and bases, making it a candidate for use in specialty coatings and advanced material applications .
properties
IUPAC Name |
3,3,3-trifluoro-2-(4-fluoro-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4NO2/c12-6-2-1-3-7-8(6)5(4-16-7)9(10(17)18)11(13,14)15/h1-4,9,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXJTBCPXISCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-YL)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


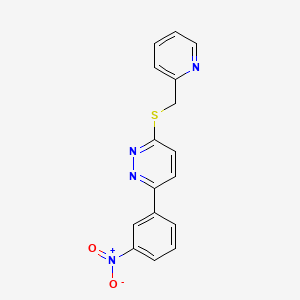
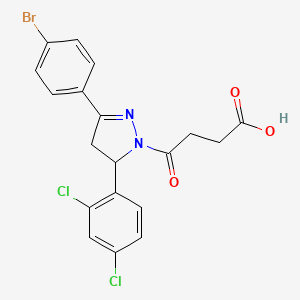

![2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2781288.png)
![3-benzyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781290.png)


![N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2781294.png)
![(2-Bromophenyl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2781295.png)
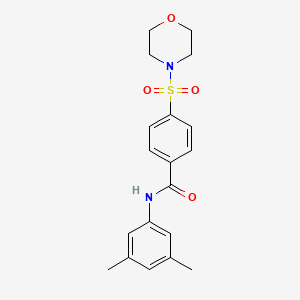
![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2781299.png)
![ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate](/img/structure/B2781300.png)
